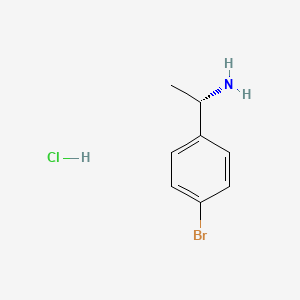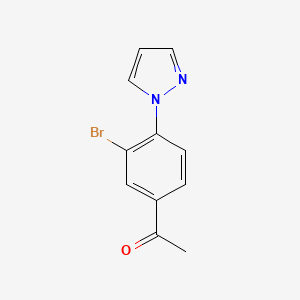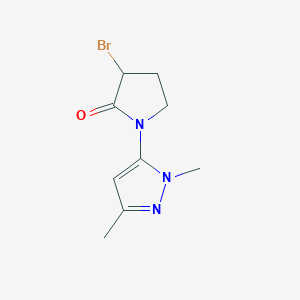
3-bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one
説明
“3-bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one” is a chemical compound with the formula C9H12BrN3O and a molecular weight of 258.12 .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “3-bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one”, has been reported in the literature . These compounds were synthesized using intermediate derivatization methods (IDMs) and their structures were confirmed by melting point (mp), 1HNMR, 13CNMR, and HRMS .Molecular Structure Analysis
The molecular structure of “3-bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one” has been determined and verified . The InChI code for this compound is 1S/C9H12BrN3O/c1-6-5-8(12(2)11-6)13-4-3-7(10)9(13)14/h5,7H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one” include a molecular weight of 258.12 . Other properties such as boiling point, melting point, and density are not specified in the search results .科学的研究の応用
Proton Transfer Studies
Compounds similar to 3-bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one have been used in studies exploring proton transfer mechanisms. For instance, derivatives of pyrazolylpyridine have shown to exhibit three types of photoreactions, including excited-state intramolecular and intermolecular proton transfers, highlighting their utility in studying photoinduced proton transfer processes (Vetokhina et al., 2012).
Coordination Chemistry and Catalysis
The structural motifs found in pyrazolylpyridines serve as ligands in coordination chemistry, forming complexes with metals such as ruthenium and nickel. These complexes have been investigated for their reactivity, substitution kinetics, and potential biological activities, including minimal cytotoxicity against certain cancer cell lines (Omondi et al., 2018). Nickel complexes bearing pyrazolylpyridines have been studied for their catalytic behavior in ethylene oligomerization reactions, demonstrating the importance of such compounds in industrial chemistry and catalysis (Nyamato et al., 2016).
Heterocyclic Compound Synthesis
The bromo and pyrazole groups are crucial in synthesizing a wide range of heterocyclic compounds, which have significant applications ranging from pharmaceuticals to materials science. Research into compounds like 3-bromoacetylcoumarin, which share functional groups with the target compound, demonstrates the potential for creating derivatives with notable anticancer activities (Mohareb & MegallyAbdo, 2015).
Photophysical Properties and Materials Science
The presence of pyrazole and pyridine units in a compound's structure can significantly influence its photophysical properties, making these compounds valuable in materials science, particularly in the development of luminescent materials and organic light-emitting diodes (OLEDs). The study of iridium complexes with pyrazolylpyridines underscores their role in tuning the color and efficiency of OLEDs, highlighting the relevance of such structural motifs in advanced material applications (Stagni et al., 2008).
特性
IUPAC Name |
3-bromo-1-(2,5-dimethylpyrazol-3-yl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O/c1-6-5-8(12(2)11-6)13-4-3-7(10)9(13)14/h5,7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZWYOYWPUILAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCC(C2=O)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301192093 | |
| Record name | 2-Pyrrolidinone, 3-bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301192093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one | |
CAS RN |
1354952-65-0 | |
| Record name | 2-Pyrrolidinone, 3-bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354952-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrrolidinone, 3-bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301192093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



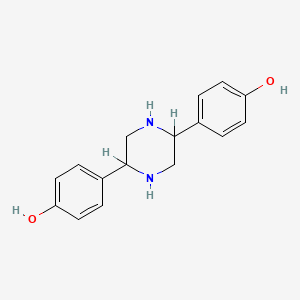
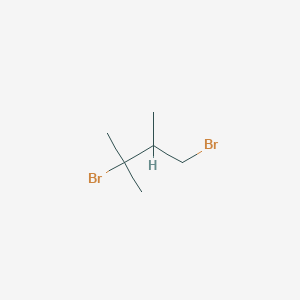
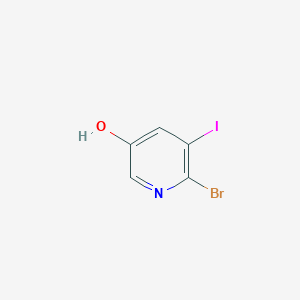
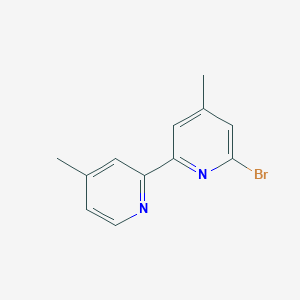
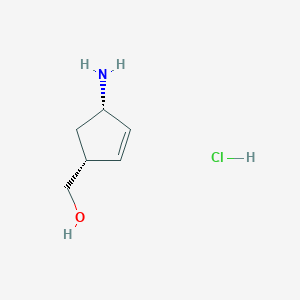

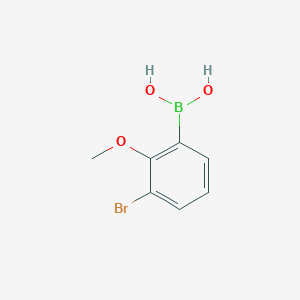
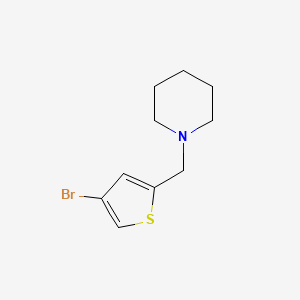
![tert-Butyl {[4-(N'-hydroxycarbamimidoyl)phenyl]methyl}carbamate](/img/structure/B1524763.png)
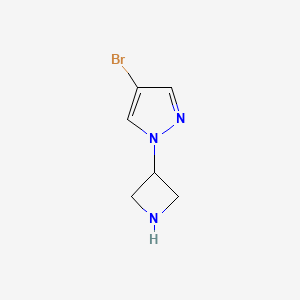
![tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate Hydrochloride](/img/structure/B1524768.png)

